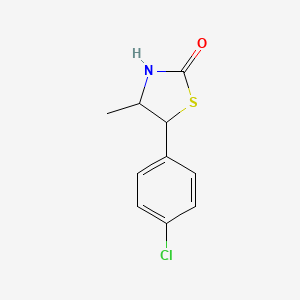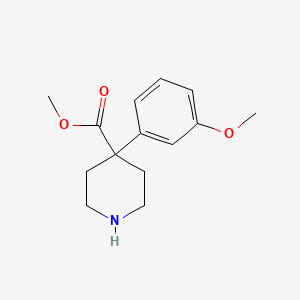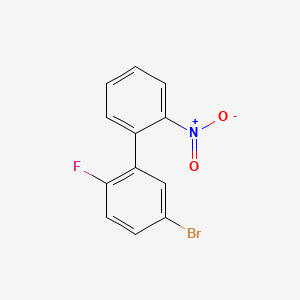
5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to the biphenyl structure. These functional groups impart unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl can be achieved through the Suzuki–Miyaura cross-coupling reaction. This method involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction typically yields the desired product in high purity and yield.
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro), the compound can participate in electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction: 5-Amino-2-fluoro-2’-nitro-1,1’-biphenyl.
Nucleophilic Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with cellular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules. The bromine and fluorine atoms can also influence the compound’s binding affinity to specific molecular targets, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness
5-Bromo-2-fluoro-2’-nitro-1,1’-biphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, fluorine, and nitro groups on the biphenyl scaffold makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H7BrFNO2 |
|---|---|
Molekulargewicht |
296.09 g/mol |
IUPAC-Name |
4-bromo-1-fluoro-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7BrFNO2/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15(16)17/h1-7H |
InChI-Schlüssel |
FILTXHOKAZTFDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



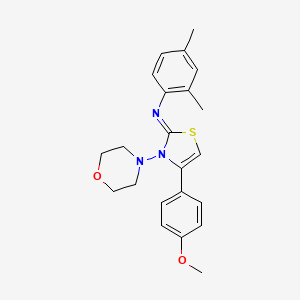
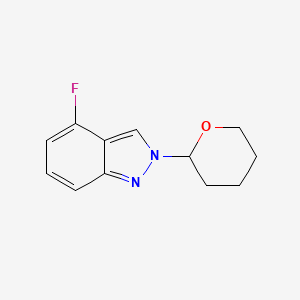
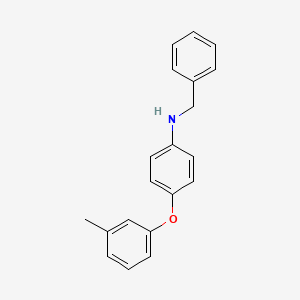
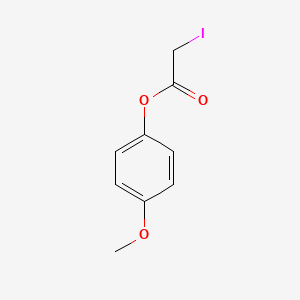
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
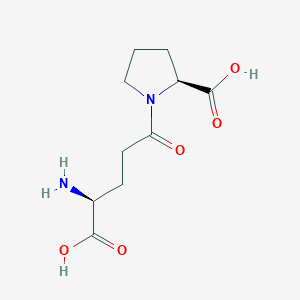


![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
